(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)prop-2-en-1-one
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Description
(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C24H23FN2O4 and its molecular weight is 422.456. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
The synthesis of novel organic compounds, including those with piperazine derivatives, is a common theme in medicinal chemistry research. These compounds are often explored for their potential as therapeutic agents due to their versatile biological activities. For example, Bektaş et al. (2007) described the synthesis of novel 1,2,4-triazole derivatives and their antimicrobial activities, showcasing the importance of structural modifications in enhancing biological activity (Bektaş et al., 2007). Similarly, compounds with piperazine elements have been synthesized and evaluated for their potential applications in addressing microbial infections, indicating the role of such structural frameworks in drug design.
Anticancer and Antimicrobial Applications
Research on piperazine derivatives and similar structures has also highlighted their potential in anticancer and antimicrobial therapy. Lv et al. (2019) reported on the synthesis, crystal structure, and anti-bone cancer activity of a heterocyclic compound incorporating piperazin-1-yl elements, emphasizing the compound's potential for therapeutic application in oncology (Lv et al., 2019). The study of these compounds involves detailed examination of their synthesis, structural characterization, and biological evaluation against cancer cell lines, providing a foundation for developing new anticancer agents.
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-[4-[2-(4-fluorophenyl)cyclopropanecarbonyl]piperazin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN2O4/c25-18-5-3-17(4-6-18)19-14-20(19)24(29)27-11-9-26(10-12-27)23(28)8-2-16-1-7-21-22(13-16)31-15-30-21/h1-8,13,19-20H,9-12,14-15H2/b8-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXOBPSGGMWUSG-KRXBUXKQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C=CC2=CC3=C(C=C2)OCO3)C(=O)C4CC4C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C(=O)/C=C/C2=CC3=C(C=C2)OCO3)C(=O)C4CC4C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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